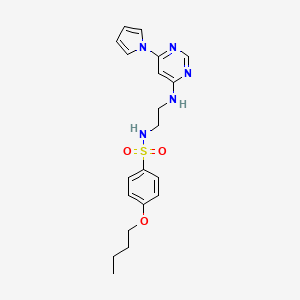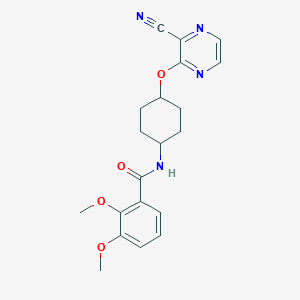![molecular formula C14H13ClN6OS B2680682 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide CAS No. 2034588-24-2](/img/structure/B2680682.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture is typically refluxed for several hours and monitored using thin-layer chromatography .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring fused with a pyridazine ring, which is further substituted by a pyrrolidin-3-yl group and a 5-chlorothiophene-2-carboxamide group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR spectrum. The 1H NMR spectrum shows signals at 2.25 s (3H, 3-СН 3), 2.67 d (3H, 5-СН 3, J 0.8), 6.08 s (1Н, СН-pyrazole), 7.98 d and 8.31 d (2Н, СН=СН-pyridazine, J 9.9), 9.20 s (1H, CH-triazole). The 13C NMR spectrum shows signals at 13.1, 14.1, 110.3, 116.6, 125.6, 138.3, 141.4, 141.8, 150.1, 150.5 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
Antimicrobial Activity : Heterocyclic compounds, including thienopyrimidine derivatives and triazolopyridine derivatives, have shown pronounced antimicrobial activity. These compounds are synthesized through various reactions involving heteroaromatic o-aminonitrile and other specific reactants. The antimicrobial properties suggest potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
Cardiovascular Agents : 1,2,4-Triazolo[1,5-a]pyrimidines fused to heterocyclic systems have been studied for their coronary vasodilating and antihypertensive activities. Among these compounds, specific derivatives demonstrated promising potential as cardiovascular agents, indicating a research avenue for developing new cardiovascular drugs (Sato et al., 1980).
Antitumor and Antimicrobial Activities : The synthesis of novel N-arylpyrazole-containing enaminones and their reaction with active methylene compounds have led to the creation of substituted pyridine derivatives with significant antitumor and antimicrobial activities. These findings highlight the therapeutic potential of these compounds in cancer treatment and infection control (Riyadh, 2011).
Zukünftige Richtungen
The future directions for this compound could involve further optimization of its synthesis, detailed investigation of its mechanism of action, and comprehensive evaluation of its biological activities. Additionally, in silico pharmacokinetic and molecular modeling studies could be conducted to better understand its drug-like properties .
Eigenschaften
IUPAC Name |
5-chloro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c15-11-2-1-10(23-11)14(22)17-9-5-6-20(7-9)13-4-3-12-18-16-8-21(12)19-13/h1-4,8-9H,5-7H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYUCIGTCGUCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)
![2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide](/img/structure/B2680611.png)


![(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)
![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)